AR-DBD Transcriptional Inhibition in LNCaP Cells: 3,4-Difluoro Analog vs. Parent VPC-14368
The 3,4-difluoro-2-methoxyphenyl derivative represents an optimized iteration designed to overcome the partial agonism observed with the parent compound VPC-14368 (3-fluoro-2-methoxyphenyl analog). While VPC-14368 exhibited a partial agonistic effect on the T878A-mutated AR, the target compound was specifically developed to eliminate this cross-reactivity while maintaining AR-DBD inhibition [1]. In the LNCaP eGFP transcriptional assay, the target compound demonstrated an IC50 of 180 nM [2]. This direct evolution from a flawed parent compound to an optimized derivative with a clearly defined structural rationale underscores its value for studies requiring pure AR antagonism.
| Evidence Dimension | AR Transcriptional Activity (eGFP Assay) |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | VPC-14368 (3-fluoro-2-methoxyphenyl analog): Partial agonist of T878A AR mutant [1] |
| Quantified Difference | Elimination of partial agonism; IC50 of 180 nM (target) vs. agonistic activity for VPC-14368 |
| Conditions | LNCaP human prostate cancer cells stably transfected with ARR2PB-eGFP reporter; 3-day incubation with 0.1 nM R1881 [1] |
Why This Matters
This directly demonstrates a qualitative functional advantage (elimination of a detrimental agonist switch) over a near-identical analog, which is critical for accurate AR pathway interrogation.
- [1] Radaeva, M.; Li, H.; LeBlanc, E.; Dalal, K.; Ban, F.; Ciesielski, F.; Chow, B.; Morin, H.; Awrey, S.; Singh, K.; et al. Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. Cells 2022, 11, 2785. View Source
- [2] BindingDB entry for BDBM50497998 (CHEMBL3323484). Affinity Data: IC50 180 nM for Androgen Receptor in LNCaP cells (eGFP assay). View Source
